Topoisomerase I Cleavage Complex Stability: Wakayin vs. Camptothecin in High Salt
Wakayin exhibits a markedly different topoisomerase I cleavage complex stability profile compared to camptothecin under high-salt conditions, a key biophysical distinction with implications for cellular DNA damage persistence. Wakayin-stabilized cleavage complexes are significantly less stable than camptothecin-stabilized complexes in the presence of 0.5 M NaCl [1].
| Evidence Dimension | Topoisomerase I cleavage complex stability in high salt |
|---|---|
| Target Compound Data | Much less stable than camptothecin complexes |
| Comparator Or Baseline | Camptothecin (standard Top1 poison) |
| Quantified Difference | Qualitative but pronounced: complexes are 'much less stable' and 'poorly stabilized' at 0°C |
| Conditions | In vitro topoisomerase I cleavage assay, 0.5 M NaCl, 0°C [1] |
Why This Matters
This difference in salt stability and temperature sensitivity suggests that wakayin-stabilized cleavage complexes have shorter half-lives, which may reduce off-target DNA damage and potentially offer a distinct therapeutic index relative to camptothecin-based Top1 poisons.
- [1] Kokoshka, J. M., Capson, T. L., Holden, J. A., Ireland, C. M., & Barrows, L. R. (1996). Differences in the topoisomerase I cleavage complexes formed by camptothecin and wakayin, a DNA-intercalating marine natural product. Anti-Cancer Drugs, 7(7), 758–765. View Source
